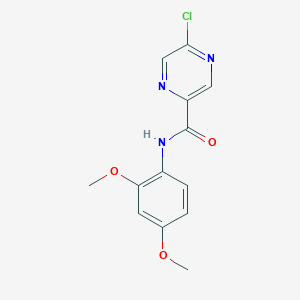
5-chloro-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C13H12ClN3O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2,4-dimethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions include substituted pyrazine derivatives, N-oxides, amines, and carboxylic acids .
Aplicaciones Científicas De Investigación
5-chloro-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study the interactions of pyrazine derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. This mechanism is particularly relevant in its potential antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
5-chloro-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide is unique due to the presence of both chloro and dimethoxy substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. These unique features make it a valuable compound for developing new therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C13H12ClN3O3 |
|---|---|
Peso molecular |
293.70 g/mol |
Nombre IUPAC |
5-chloro-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-8-3-4-9(11(5-8)20-2)17-13(18)10-6-16-12(14)7-15-10/h3-7H,1-2H3,(H,17,18) |
Clave InChI |
LQPTZKCWGKQJGR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=N2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)
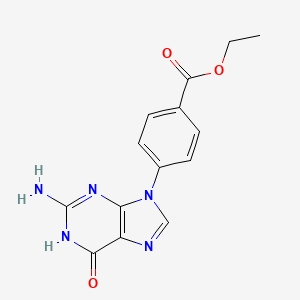
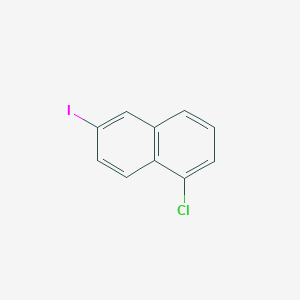

![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)
![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)

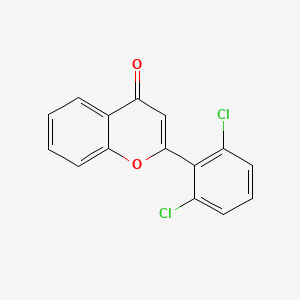
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)
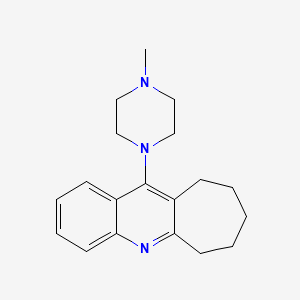
![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)
